Camphor oxime

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

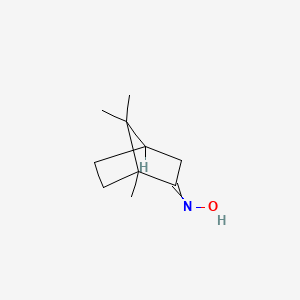

Structure

2D Structure

3D Structure

Properties

CAS No. |

36065-15-3 |

|---|---|

Molecular Formula |

C10H17NO |

Molecular Weight |

167.25 g/mol |

IUPAC Name |

N-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)hydroxylamine |

InChI |

InChI=1S/C10H17NO/c1-9(2)7-4-5-10(9,3)8(6-7)11-12/h7,12H,4-6H2,1-3H3 |

InChI Key |

OVFDEGGJFJECAT-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2CCC1(C(=NO)C2)C)C |

melting_point |

118.0 °C |

Origin of Product |

United States |

Foundational & Exploratory

synthesis of camphor oxime from camphor and hydroxylamine

An In-depth Technical Guide to the Synthesis of Camphor (B46023) Oxime

Introduction

Camphor oxime (C₁₀H₁₇NO) is a bicyclic monoterpene derivative synthesized from camphor, a readily available natural product.[1][2] It is formed through the condensation reaction of camphor with hydroxylamine (B1172632).[3][4] The presence of the oxime functional group (-C=N-OH) and the inherent chirality of the camphor backbone make this compound a valuable chiral intermediate in organic synthesis.[1][5] It serves as a precursor for the synthesis of other nitrogen-containing compounds, such as amides and nitriles, and is utilized in medicinal chemistry and as a chiral auxiliary.[5][6] This guide provides a comprehensive overview of its synthesis, including the reaction mechanism, detailed experimental protocols, and key quantitative data for researchers and professionals in drug development.

Reaction Mechanism and Pathway

The proceeds through a well-established nucleophilic addition-elimination mechanism.[1][6] The reaction is typically conducted in the presence of a base, such as sodium acetate (B1210297) or sodium hydroxide, which deprotonates hydroxylamine hydrochloride to generate the free hydroxylamine nucleophile.

The mechanism involves two primary stages:

-

Nucleophilic Addition: The nitrogen atom of hydroxylamine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the camphor molecule. This leads to the formation of a tetrahedral intermediate known as a carbinolamine.

-

Elimination (Dehydration): The carbinolamine intermediate is unstable and subsequently undergoes dehydration. The elimination of a water molecule results in the formation of the stable carbon-nitrogen double bond (C=N) characteristic of the oxime.

The rigid bicyclic structure of camphor is retained throughout the reaction, ensuring the stereospecificity of the product.[1]

References

- 1. Buy (1R)-Camphor oxime | 2792-42-9 [smolecule.com]

- 2. Synthesis and Biological Activities of Camphor Hydrazone and Imine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. structural elucidation of camphor | PPTX [slideshare.net]

- 4. Camphor structural elucidation | PPT [slideshare.net]

- 5. (1R)-Camphor oxime = 97.0 GC sum of enantiomers 2792-42-9 [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Mechanism of Camphor Oxime Formation

Abstract: This technical guide provides a comprehensive overview of the formation of 2-Bornanone oxime, commonly known as camphor (B46023) oxime. It details the underlying reaction mechanism, provides a complete experimental protocol for its synthesis, and summarizes key quantitative data. This document is intended for researchers, scientists, and professionals in drug development who utilize camphor-derived compounds in their work. The guide includes detailed visualizations of the reaction pathway, experimental workflow, and subsequent chemical transformations to facilitate a deeper understanding.

Core Mechanism: Nucleophilic Addition-Elimination

The synthesis of camphor oxime from camphor and hydroxylamine (B1172632) is a classic example of a nucleophilic addition-elimination reaction, also known as a condensation reaction.[1] The process involves the attack of the nucleophilic nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of camphor.

The reaction mechanism proceeds in two primary stages:

-

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of hydroxylamine (NH₂OH) attacks the partially positive carbonyl carbon of camphor. This breaks the carbonyl π-bond, pushing electrons onto the oxygen atom and forming a tetrahedral intermediate known as a hemiaminal or carbinolamine.

-

Elimination (Dehydration): The hemiaminal intermediate is unstable. The hydroxyl group is protonated (often by an acid catalyst or a proton source in the medium), turning it into a good leaving group (H₂O). Subsequently, the lone pair on the nitrogen atom forms a double bond with the carbon, expelling the water molecule and yielding the final oxime product.

In typical laboratory preparations, hydroxylamine hydrochloride (NH₂OH·HCl) is used as the source of hydroxylamine. A mild base, such as sodium acetate (B1210297), is added to neutralize the hydrochloride, liberating the free hydroxylamine to act as the nucleophile.[1]

Experimental Protocols

The following protocol is adapted from established procedures for the synthesis of 2-Bornanone oxime.[1][2]

2.1. Reagents and Materials

-

D-Camphor

-

Hydroxylamine Hydrochloride (NH₂OH·HCl)

-

Sodium Acetate (CH₃COONa)

-

Deionized Water

-

Diethyl Ether

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

250 mL three-necked, round-bottomed flask

-

Reflux condenser

-

Magnetic stir bar and stirrer/hotplate

-

Internal thermometer

2.2. Synthesis Workflow

2.3. Detailed Procedure

-

Reaction Setup: Equip a 250 mL three-necked, round-bottomed flask with a magnetic stir bar, reflux condenser, and internal thermometer. Charge the flask with D-camphor (11.0 g, 71.6 mmol) and ethanol (36 mL). Stir the solution at room temperature until all the solid camphor has dissolved.[1][2]

-

Reagent Addition: To the stirring solution, add deionized water (55 mL), followed by hydroxylamine hydrochloride (7.83 g, 112.7 mmol) and sodium acetate (7.46 g, 90.9 mmol).[1][2]

-

Reflux: Heat the reaction mixture to reflux (approximately 85-90 °C) and maintain for 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1][2]

-

Work-up and Isolation: After 1 hour, remove the heat source and allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).[1]

-

Purification: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter the solution to remove the drying agent. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[1] For further purification, the solid can be recrystallized from hot ethanol.[2]

-

Final Product: Collect the purified white crystals by vacuum filtration and dry them under a vacuum. The expected yield is up to 90%.[1]

Quantitative Data Presentation

The following tables summarize the quantitative data associated with the synthesis and characterization of this compound.

Table 1: Reagent Specifications and Stoichiometry [1][2]

| Reagent | Molar Mass ( g/mol ) | Mass (g) | Moles (mmol) | Equivalents |

|---|---|---|---|---|

| D-Camphor | 152.23 | 11.0 | 71.6 | 1.0 |

| Hydroxylamine HCl | 69.49 | 7.83 | 112.7 | 1.6 |

| Sodium Acetate | 82.03 | 7.46 | 90.9 | 1.3 |

| Ethanol | 46.07 | - | - | Solvent |

| Deionized Water | 18.02 | - | - | Solvent |

Table 2: Reaction and Product Parameters

| Parameter | Value | Reference(s) |

|---|---|---|

| Reaction Conditions | ||

| Solvent System | Ethanol / Deionized Water | [1][2] |

| Temperature | Reflux (85-90 °C) | [1] |

| Reaction Time | 1 hour | [1] |

| Product Characterization | ||

| Appearance | White Crystalline Solid | [1][3] |

| Molecular Formula | C₁₀H₁₇NO | [3][4] |

| Molar Mass | 167.25 g/mol | [3][4][5] |

| Melting Point | 115-119 °C | [5] |

| Yield | Up to 90% |[1] |

Table 3: Spectroscopic and Chromatographic Data

| Data Type | Value / Description | Reference(s) |

|---|---|---|

| TLC (Hexanes/Ethyl Acetate 10:1) | ||

| R_f Value (Camphor) | 0.64 | [1][2] |

| R_f Value (this compound) | 0.29 | [1][2] |

| ¹³C NMR (in CDCl₃) | Peaks at: 8.9, 17.6, 20.6, 23.7, 30.6, 44.8, 46.6, 58.5, 159.6, 204.3 (for a related camphorquinone (B77051) monoxime, indicative of the carbon skeleton) | [6] |

| IR (KBr disc) | Spectra available, characteristic C=N stretch | [3] |

| Mass Spectrometry (CI) | m/z 182.1179 [M+H]⁺ (for camphorquinone monoxime) |[6] |

Subsequent Reactions: Beckmann Rearrangement and Fragmentation

This compound is a valuable intermediate, in part due to its susceptibility to the Beckmann rearrangement.[7] Under acidic conditions (e.g., H₂SO₄, PCl₅, SOCl₂), the oxime can rearrange.[8] However, due to the strained bicyclic structure and the stability of the potential carbocation intermediate at the bridgehead, this compound often undergoes Beckmann fragmentation rather than a true rearrangement to a lactam.[7][8] This fragmentation typically yields an unsaturated nitrile, dl-α-campholene nitrile.[9]

This tendency towards fragmentation is a key chemical property of this compound and is exploited in the synthesis of various cyclopentane (B165970) derivatives, making it a versatile building block in medicinal and materials chemistry.[7][9]

References

- 1. benchchem.com [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Page loading... [wap.guidechem.com]

- 4. (2E)-1,7,7-Trimethylbicyclo(2.2.1)heptan-2-one oxime | C10H17NO | CID 5908504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (1R)-樟脑肟 ≥97.0% (sum of enantiomers, GC) | Sigma-Aldrich [sigmaaldrich.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. fujc.pp.ua [fujc.pp.ua]

- 8. adichemistry.com [adichemistry.com]

- 9. pjsir.org [pjsir.org]

stereochemistry of camphor oxime synthesis

An In-depth Technical Guide to the Stereochemistry of Camphor (B46023) Oxime Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Camphor oxime, systematically named N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)hydroxylamine, is a derivative of the bicyclic monoterpene camphor. Its rigid framework and the presence of a C=N double bond introduce significant stereochemical complexity, making it a valuable subject of study in synthetic and medicinal chemistry. The synthesis of this compound from camphor and hydroxylamine (B1172632) typically results in a mixture of two geometric isomers, (E) and (Z), arising from the configuration at the oxime's C=N bond.[1] The parent camphor molecule is chiral, and this chirality is maintained throughout the synthesis, meaning that starting with (1R,4R)-camphor will produce (1R,4R)-camphor oxime isomers.[2]

Controlling the stereochemical outcome of this synthesis is crucial, as the distinct spatial arrangement of the hydroxyl group in the (E) and (Z) isomers can lead to different reactivity, physical properties, and biological activities. This guide provides a detailed overview of the reaction mechanism, stereochemical control principles, experimental protocols, and analytical techniques pertinent to the synthesis and characterization of this compound stereoisomers.

Reaction Mechanism and Stereoisomer Formation

The synthesis of this compound is a classic condensation reaction between the ketone functional group of camphor and hydroxylamine. The reaction proceeds via a two-step nucleophilic addition-elimination mechanism.[2]

-

Nucleophilic Addition: The nitrogen atom of hydroxylamine, a potent nucleophile, attacks the electrophilic carbonyl carbon of camphor. This leads to the formation of a tetrahedral carbinolamine intermediate.

-

Elimination (Dehydration): The carbinolamine intermediate is unstable and readily eliminates a molecule of water to form the stable C=N double bond of the oxime.

The formation of two stereoisomers, (E) and (Z), is possible depending on the orientation of the hydroxyl group relative to the C1 bridgehead carbon of the camphor skeleton.

Caption: Mechanism of this compound Formation.

Principles of Stereochemical Control

The ratio of (E) to (Z) isomers in the final product is determined by the principles of kinetic and thermodynamic control.[3] While specific experimental data identifying the kinetic and thermodynamic isomers for this compound are not extensively documented, a logical hypothesis can be formulated based on steric considerations.

-

Thermodynamic Product: This is the most stable isomer. Reactions under thermodynamic control are reversible and are typically run at higher temperatures for longer durations to allow the system to reach equilibrium.[4] The (E)-isomer , with the hydroxyl group pointing away from the sterically demanding C1 bridgehead and the syn-C7 methyl group, is predicted to be the more stable thermodynamic product due to minimized steric strain.

-

Kinetic Product: This is the isomer that forms the fastest due to a lower activation energy barrier.[5] Reactions under kinetic control are irreversible and are run at low temperatures with shorter reaction times.[4] The (Z)-isomer , where the hydroxyl group is oriented towards the C1 bridgehead, may form faster despite its higher potential steric strain.

By manipulating reaction conditions, one can favor the formation of one isomer over the other.

Caption: Logical Flow for Stereochemical Control.

Experimental Protocols

Protocol 1: Synthesis of (E/Z)-Camphor Oxime Mixture

This protocol describes a standard procedure for synthesizing this compound, which typically yields a mixture of (E) and (Z) isomers.[2]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Mass (g) | Moles (mmol) | Equivalents |

| D-Camphor | 152.23 | 11.0 | 71.6 | 1.0 |

| Hydroxylamine Hydrochloride | 69.49 | 7.83 | 112.7 | 1.6 |

| Sodium Acetate (B1210297) | 82.03 | 7.46 | 90.9 | 1.3 |

| Ethanol (B145695) | 46.07 | 36 mL | - | Solvent |

| Deionized Water | 18.02 | 55 mL | - | Solvent |

Procedure:

-

Equip a 250 mL three-necked, round-bottomed flask with a magnetic stir bar, a reflux condenser, and an internal thermometer.

-

Charge the flask with D-camphor (11.0 g, 71.6 mmol) and ethanol (36 mL). Stir at room temperature until all the camphor has dissolved.[2]

-

In a separate beaker, prepare an aqueous solution by dissolving hydroxylamine hydrochloride (7.83 g, 112.7 mmol) and sodium acetate (7.46 g, 90.9 mmol) in deionized water (55 mL).[2]

-

Add the aqueous solution to the ethanolic solution of camphor.

-

Heat the mixture to reflux (approximately 85-90 °C) and maintain for 1-2 hours.[1][2] The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

-

After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

-

Place the flask in an ice bath to induce crystallization of the product.

-

Collect the solid product by vacuum filtration, wash with cold water, and air dry.

-

The crude product can be purified by recrystallization from an ethanol-water mixture to yield the purified this compound as a white solid (mixture of E/Z isomers).[1]

Protocol 2: Separation of (E) and (Z) Isomers by Column Chromatography

This protocol provides a general method for separating the geometric isomers obtained from Protocol 1.[1]

Materials and Reagents:

-

Silica (B1680970) gel (for column chromatography)

-

Hexane (non-polar eluent)

-

Ethyl acetate (polar eluent)

-

(E/Z)-Camphor oxime mixture

Procedure:

-

Prepare a slurry of silica gel in hexane.

-

Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.

-

Dissolve the crude (E/Z)-camphor oxime mixture in a minimum volume of the eluent (e.g., 10:1 hexanes/ethyl acetate).

-

Carefully load the dissolved sample onto the top of the silica gel bed.

-

Begin elution with a low-polarity solvent system (e.g., 20:1 hexanes/ethyl acetate).

-

Gradually increase the polarity of the eluent (e.g., to 10:1, then 5:1 hexanes/ethyl acetate) to elute the isomers. The relative elution order will depend on the polarity of the isomers, which should be predetermined by TLC analysis.

-

Collect fractions and analyze each fraction by TLC to identify the separated isomers.

-

Combine the fractions containing the pure isomers and remove the solvent by rotary evaporation to yield the isolated (E) and (Z) products.

Caption: Workflow for Synthesis and Isomer Separation.

Data Presentation and Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for distinguishing and quantifying the (E) and (Z) isomers of this compound. The primary difference arises from the anisotropic effect of the oxime's hydroxyl group.[1]

| Proton/Carbon | (E)-Isomer Shift | (Z)-Isomer Shift | Rationale for Difference |

| N-OH | ~10.0 - 11.0 ppm | ~10.0 - 11.0 ppm | Minimal difference expected. |

| H3 (endo) | Downfield Shift | Upfield Shift | In the (Z)-isomer, the hydroxyl group is in close proximity to the endo proton at C3, causing a significant shielding effect and an upfield shift compared to the (E)-isomer.[1] |

| C=N | Varies | Varies | The chemical shift of the sp2 carbon will differ between isomers due to the different electronic environments. |

By integrating the distinct signals in the ¹H NMR spectrum (e.g., the H3 endo proton), the quantitative ratio of the (E) and (Z) isomers in a mixture can be accurately determined.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Camphor Oxime

For Researchers, Scientists, and Drug Development Professionals

Abstract

Camphor (B46023) oxime, a derivative of the naturally occurring monoterpene camphor, is a versatile chiral intermediate with significant applications in organic synthesis and medicinal chemistry. Its rigid bicyclic structure and the presence of the oxime functional group impart unique stereochemical properties and reactivity. This technical guide provides a comprehensive overview of the physical and chemical properties of camphor oxime, detailed experimental protocols for its synthesis and characterization, and an exploration of its role as a precursor to bioactive molecules.

Introduction

This compound, systematically named (1R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one oxime, is a white crystalline solid derived from the reaction of camphor with hydroxylamine (B1172632).[1][2] Its unique stereochemistry and functional group make it a valuable building block in asymmetric synthesis and in the development of novel therapeutic agents.[3][4] The oxime moiety can be readily transformed into various nitrogen-containing functional groups, providing access to a diverse range of heterocyclic compounds with potential biological activities.[5][6] This guide aims to be a comprehensive resource for researchers and professionals working with this compound, consolidating its key properties and experimental procedures.

Physical Properties

The physical properties of this compound are summarized in the table below, providing a quick reference for laboratory applications.

| Property | Value | References |

| Molecular Formula | C₁₀H₁₇NO | [1][2] |

| Molecular Weight | 167.25 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 115-120 °C | [1][2] |

| Boiling Point | 242-243 °C (estimated) | [7] |

| Solubility | Soluble in methanol (B129727) and ethanol. Limited solubility in water. | [1][8] |

| Optical Rotation | [α]²⁰/D -40.5 ± 1° (c=5% in ethanol) | [1] |

Chemical Properties and Reactivity

This compound exhibits a range of chemical reactivity, primarily centered around the oxime functional group.

Beckmann Rearrangement

One of the most significant reactions of this compound is the Beckmann rearrangement. Under acidic conditions (e.g., using phosphorus pentoxide, thionyl chloride, or various acids), this compound undergoes a rearrangement to form α-campholenonitrile.[7] This reaction proceeds through a nitrilium ion intermediate, with the group anti-periplanar to the hydroxyl group migrating.[8][9][10] The Beckmann rearrangement of this compound is a key step in the synthesis of various nitrogen-containing compounds.[7]

Synthesis of Heterocyclic Compounds

This compound serves as a versatile precursor for the synthesis of a wide array of heterocyclic compounds. These reactions often leverage the reactivity of the oxime group to form new rings. For instance, this compound can be converted into camphor-fused pyrazines, imidazoles, and thiazoles.[5][6] These heterocyclic derivatives have garnered interest in medicinal chemistry due to their potential biological activities, including anticancer and antimicrobial properties.[11]

Experimental Protocols

Synthesis of this compound[12]

This protocol describes the synthesis of this compound from D-camphor and hydroxylamine hydrochloride.

Materials:

-

D-Camphor (1.0 eq)

-

Hydroxylamine Hydrochloride (1.6 eq)

-

Sodium Acetate (B1210297) (1.3 eq)

-

Ethanol

-

Deionized Water

-

Diethyl ether

-

Anhydrous sodium sulfate

Equipment:

-

Three-necked round-bottomed flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel

Procedure:

-

In a three-necked round-bottomed flask equipped with a reflux condenser and magnetic stirrer, dissolve D-camphor in ethanol.

-

Add a solution of hydroxylamine hydrochloride and sodium acetate in deionized water to the flask.

-

Heat the mixture to reflux (approximately 85-90 °C) and maintain for 1 hour.

-

After cooling to room temperature, concentrate the reaction mixture using a rotary evaporator.

-

Extract the aqueous residue with diethyl ether (3x).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield crude this compound.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain purified white crystals of this compound.

Characterization

-

¹H NMR (Typical Conditions): A sample of this compound is dissolved in deuterated chloroform (B151607) (CDCl₃). The spectrum is typically recorded on a 300 MHz or 500 MHz spectrometer. Chemical shifts are reported in ppm relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

-

¹³C NMR (Typical Conditions): A sample of this compound is dissolved in deuterated chloroform (CDCl₃). The spectrum is typically recorded on a 75 MHz or 125 MHz spectrometer with proton decoupling. Chemical shifts are reported in ppm relative to the solvent peak.

Note: Specific peak assignments for ¹H and ¹³C NMR can be found in various spectroscopic databases and literature.[12][13]

A common method for solid samples is the KBr pellet technique. A small amount of this compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. The IR spectrum is then recorded.

Expected Characteristic Peaks:

-

~3300-3100 cm⁻¹ (O-H stretch, broad)

-

~2960-2870 cm⁻¹ (C-H stretch)

-

~1665 cm⁻¹ (C=N stretch)

-

~940 cm⁻¹ (N-O stretch)

Electron Ionization (EI) mass spectrometry is commonly used for the analysis of this compound. The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.

Expected Fragmentation Pattern (m/z):

-

167 (M⁺)

-

152

-

124

-

108

-

95

-

81

Applications in Drug Development

While this compound itself is not typically used as a drug, its derivatives have shown significant promise in medicinal chemistry. Its rigid, chiral scaffold is an excellent starting point for the synthesis of enantiomerically pure compounds.[3] Camphor-derived heterocycles have demonstrated a range of biological activities, including:

-

Anticancer Activity: Certain pyrazine (B50134) and lactam derivatives have shown cytotoxicity against various cancer cell lines.[11]

-

Antimicrobial Activity: Imidazole and other nitrogen-containing heterocycles derived from this compound have exhibited antibacterial and antifungal properties.

-

Analgesic and Anti-inflammatory Effects: Some derivatives have been investigated for their potential as pain relievers and anti-inflammatory agents.

The development of new synthetic routes from this compound to novel heterocyclic systems continues to be an active area of research for the discovery of new drug candidates.[5][6]

Conclusion

This compound is a fundamentally important chiral building block with well-defined physical and chemical properties. Its versatile reactivity, particularly the Beckmann rearrangement and its use as a precursor for diverse heterocyclic systems, makes it a valuable tool for synthetic and medicinal chemists. This technical guide provides a consolidated resource of its properties and experimental methodologies to aid researchers in its effective utilization for the development of new chemical entities and potential therapeutic agents.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. acgpubs.org [acgpubs.org]

- 6. soc.chim.it [soc.chim.it]

- 7. pjsir.org [pjsir.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Beckmann Rearrangement [organic-chemistry.org]

- 11. Semi-synthesis and biological activities of heterocyclic compounds containing camphor - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

In-Depth Technical Guide: Solubility of Camphor Oxime in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of camphor (B46023) oxime in various organic solvents. Understanding the solubility characteristics of this compound is crucial for its application in synthesis, purification, formulation, and various research and development activities. This document outlines available solubility data, presents detailed experimental protocols for solubility determination, and visualizes key chemical pathways involving camphor oxime.

Core Topic: this compound Solubility

This compound, a derivative of camphor, is a white to almost white crystalline powder. Its molecular structure, containing a bulky, non-polar camphor backbone and a polar oxime group, results in a nuanced solubility profile. The general principle of "like dissolves like" governs its solubility, suggesting that it will be more soluble in organic solvents than in water. While precise quantitative solubility data for this compound is not extensively available in published literature, qualitative observations and data from its parent compound, camphor, provide valuable insights.

Quantitative and Qualitative Solubility Data

Direct quantitative solubility data for this compound in a broad range of organic solvents is limited. However, qualitative assessments consistently report its solubility in polar organic solvents. To provide a comparative reference, the following tables include qualitative data for this compound and quantitative solubility data for its parent compound, camphor.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Reference |

| Methanol | Almost Transparent | [1] |

| Ethanol | Soluble | [2] |

| Diethyl Ether | Soluble | [2] |

| Water | Limited Solubility / 966.2 mg/L (estimated) | [2][3] |

Table 2: Quantitative Solubility of Camphor (as a proxy)

| Solvent | Solubility | Temperature (°C) |

| Ethanol | 100 g/100 mL | 25 |

| Diethyl Ether | 100 g/100 mL | 25 |

| Chloroform | 200 g/100 mL | 25 |

| Acetone | Soluble | Not Specified |

| Acetic Acid | Soluble | Not Specified |

| Water | 0.12 g/100 mL | 25 |

Note: The quantitative data in Table 2 is for camphor, not this compound, and should be used as an estimation of expected solubility trends.

Experimental Protocols

Determination of Solubility of an Organic Compound

The following is a general experimental protocol that can be employed to quantitatively determine the solubility of this compound in a specific organic solvent.

Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a specified temperature.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance

-

Vials or test tubes with screw caps

-

Constant temperature bath or shaker

-

Volumetric flasks

-

Pipettes

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a vial. The amount of solid should be sufficient to ensure that undissolved solid remains after reaching equilibrium.

-

Equilibration: Seal the vials and place them in a constant temperature bath or a shaker with temperature control. Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to let the excess solid settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pipette. To avoid transferring any solid particles, the tip of the pipette should be above the settled solid. Immediately filter the withdrawn sample using a syringe filter into a pre-weighed vial or a volumetric flask.

-

Quantification: Determine the concentration of this compound in the filtered saturated solution. This can be done by evaporating the solvent from the pre-weighed vial and weighing the residue, or by using a suitable analytical technique such as UV-Vis spectroscopy or HPLC after appropriate dilution.

-

Calculation: Calculate the solubility in the desired units (e.g., g/100 mL or mg/mL) based on the determined concentration and the volume of the solvent.

Synthesis of this compound from Camphor

A common method for the synthesis of this compound involves the reaction of camphor with hydroxylamine (B1172632) hydrochloride in the presence of a base.[4][5]

Reaction:

Camphor + Hydroxylamine Hydrochloride + Sodium Acetate → this compound + Sodium Chloride + Acetic Acid + Water

Materials:

-

D-Camphor

-

Ethanol

-

Deionized water

-

Hydroxylamine hydrochloride

-

Sodium acetate

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve D-camphor in ethanol.

-

Addition of Reagents: To the stirred solution, add deionized water, followed by hydroxylamine hydrochloride and sodium acetate.

-

Reflux: Heat the mixture to reflux and maintain for a specified period (e.g., 1-2 hours).

-

Work-up: After cooling the reaction mixture, extract the product with diethyl ether.

-

Drying and Evaporation: Combine the organic extracts and dry over anhydrous sodium sulfate. Remove the solvent by rotary evaporation.

-

Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as hot ethanol, to obtain pure this compound crystals.[4][5]

Visualizations

Experimental Workflow: Synthesis of this compound```dot

Caption: Simplified pathway of the Beckmann rearrangement of this compound.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Camphor Oxime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of camphor (B46023) oxime. It includes a detailed experimental protocol for the synthesis and purification of camphor oxime, followed by a presentation of its NMR spectral data. This guide is intended to serve as a valuable resource for researchers and professionals involved in synthetic chemistry, drug development, and analytical sciences who require a thorough understanding of the spectroscopic properties of this compound.

Experimental Protocols

A detailed and reliable method for the preparation and purification of this compound is crucial for obtaining high-quality NMR spectra. The following protocol is adapted from a well-established procedure.

Synthesis of this compound

Materials and Reagents:

-

D-Camphor

-

Hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl)

-

Sodium acetate (B1210297) (CH₃COONa)

-

Deionized water

-

Diethyl ether

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an internal thermometer, dissolve 11.0 g (71.6 mmol) of D-camphor in 36 mL of ethanol with stirring at room temperature.

-

Addition of Reagents: To the stirred solution, add 55 mL of deionized water, followed by 7.83 g (112.7 mmol) of hydroxylamine hydrochloride and 7.46 g (90.9 mmol) of sodium acetate.

-

Reflux: Heat the reaction mixture to a gentle reflux at 85-90 °C and maintain this temperature for 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Drying and Evaporation: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield a white crystalline solid.

NMR Sample Preparation

Materials:

-

Purified this compound

-

Deuterated chloroform (B151607) (CDCl₃) with 0.03% tetramethylsilane (B1202638) (TMS)

-

NMR tube (5 mm)

-

Pipettes

-

Vortex mixer

Procedure:

-

Weigh approximately 10-20 mg of purified this compound directly into a clean, dry 5 mm NMR tube.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS as an internal standard.

-

Securely cap the NMR tube and gently vortex the sample until the this compound is completely dissolved.

-

Insert the NMR tube into the spectrometer for analysis.

NMR Data Presentation

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

¹H NMR Spectral Data of this compound (in CDCl₃)

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 1 | 9.58 | br s | - | 1H | N-OH |

| 2 | 2.50 | m | - | 1H | H-3 |

| 3 | 2.15 | m | - | 1H | H-3 |

| 4 | 1.95 | t | 4.4 | 1H | H-4 |

| 5 | 1.85 | m | - | 1H | H-5 |

| 6 | 1.65 | m | - | 1H | H-6 |

| 7 | 1.40 | m | - | 1H | H-5 |

| 8 | 1.15 | m | - | 1H | H-6 |

| 9 | 0.98 | s | - | 3H | C10-H₃ |

| 10 | 0.92 | s | - | 3H | C8-H₃ |

| 11 | 0.78 | s | - | 3H | C9-H₃ |

Note: Chemical shifts and coupling constants are representative and may vary slightly depending on the specific experimental conditions.

¹³C NMR Spectral Data of this compound (in CDCl₃)

| Carbon Atom | Chemical Shift (δ, ppm) |

| C1 | 52.5 |

| C2 | 168.5 |

| C3 | 33.0 |

| C4 | 43.8 |

| C5 | 27.0 |

| C6 | 30.0 |

| C7 | 47.5 |

| C8 | 19.0 |

| C9 | 20.0 |

| C10 | 11.5 |

Note: The assignments are based on general knowledge of camphor derivatives and may require further 2D NMR experiments for unambiguous confirmation.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

An In-depth Technical Guide to the Infrared Spectroscopy Analysis of Camphor Oxime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for the infrared (IR) spectroscopy analysis of camphor (B46023) oxime. It is designed to assist researchers, scientists, and professionals in the pharmaceutical industry in utilizing IR spectroscopy for the identification, characterization, and quality control of this important bicyclic monoterpenoid oxime. This document outlines the characteristic vibrational frequencies of camphor oxime, provides a detailed experimental protocol for spectral acquisition, and includes visual aids to facilitate a deeper understanding of the molecular structure and its spectroscopic properties.

Introduction to Infrared Spectroscopy of this compound

Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to its natural vibrational frequencies. This absorption pattern is unique to the molecule's structure, making the resulting IR spectrum a molecular "fingerprint."

For this compound (C₁₀H₁₇NO), a derivative of camphor, IR spectroscopy is instrumental in confirming its synthesis and identifying key functional groups. The structure of this compound, with its rigid bicyclic framework, hydroxyl group (-OH), and carbon-nitrogen double bond (C=N) of the oxime moiety, gives rise to a distinct and interpretable IR spectrum. Analysis of the spectrum allows for the verification of the conversion of the camphor's carbonyl group to the oxime group and provides insights into the molecule's structural integrity.

Data Presentation: Characteristic Infrared Absorption Bands of this compound

The following table summarizes the principal infrared absorption bands for this compound. The assignments are based on established group frequency correlations and data from related compounds. The exact peak positions may vary slightly depending on the sample preparation and the physical state of the sample.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| ~3600 - 3200 | Broad, Medium | O-H stretch | Oxime (-OH) |

| ~2960 | Strong | C-H stretch (asymmetric) | Methyl (-CH₃) |

| ~2870 | Strong | C-H stretch (symmetric) | Methylene (-CH₂-) |

| ~1665 | Medium | C=N stretch | Oxime (C=N-OH) |

| ~1475 | Medium | C-H bend (scissoring) | Methylene (-CH₂-) |

| ~1450 | Medium | C-H bend (asymmetric) | Methyl (-CH₃) |

| ~1375 | Medium | C-H bend (symmetric) | gem-Dimethyl |

| ~945 | Medium | N-O stretch | Oxime (N-O) |

Experimental Protocols

This section provides a detailed methodology for obtaining the infrared spectrum of a solid sample of this compound using the potassium bromide (KBr) pellet technique.

Materials and Equipment

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

Infrared-grade potassium bromide (KBr), desiccated

-

Spatula

-

Analytical balance

-

Sample of this compound

Sample Preparation (KBr Pellet Method)

-

Drying: Ensure both the KBr powder and the this compound sample are completely dry to avoid interference from water absorption bands in the spectrum. This can be achieved by drying in a vacuum oven at a low temperature.

-

Grinding: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of dry KBr powder. Transfer both to a clean, dry agate mortar.

-

Mixing and Homogenization: Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be small enough to minimize scattering of the infrared radiation.

-

Pellet Formation: Transfer a portion of the powdered mixture into the collar of the pellet-forming die. Distribute the powder evenly by gently tapping the die.

-

Pressing: Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for a few minutes. This will cause the KBr to flow and form a transparent or translucent pellet.

-

Pellet Removal: Carefully release the pressure and disassemble the die to retrieve the KBr pellet.

Spectral Acquisition

-

Background Spectrum: Ensure the sample compartment of the FTIR spectrometer is empty. Acquire a background spectrum to measure the instrument's response and account for atmospheric water and carbon dioxide.

-

Sample Spectrum: Place the KBr pellet containing the this compound sample in the spectrometer's sample holder.

-

Data Collection: Acquire the sample spectrum over the desired wavenumber range (typically 4000 cm⁻¹ to 400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mandatory Visualizations

The following diagrams, generated using the DOT language, provide a visual representation of the chemical structure of this compound, the logical relationships of its functional groups to their IR absorptions, and the experimental workflow.

Mass Spectrometry of Camphor Oxime: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of the mass spectrometry of camphor (B46023) oxime, a derivative of the bicyclic monoterpene camphor. Understanding the fragmentation behavior of this molecule is critical for its identification and characterization in various matrices, a common requirement in natural product analysis, synthetic chemistry, and drug development. This document outlines the core principles of its electron ionization (EI) mass spectrum, proposes a detailed fragmentation pathway, presents quantitative data, and provides a comprehensive experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Core Concepts in the Mass Spectrometry of Camphor Oxime

This compound (C₁₀H₁₇NO), with a molecular weight of approximately 167.25 g/mol , presents a unique fragmentation pattern under electron ionization (EI) due to its rigid bicyclic structure and the presence of the oxime functional group.[1][2] The fragmentation is primarily driven by the initial ionization event, which typically involves the removal of a non-bonding electron from the nitrogen or oxygen atom of the oxime group, or from the carbonyl lone pair in the parent camphor molecule.[3] The resulting molecular ion is energetically unstable and undergoes a series of fragmentation reactions to produce smaller, more stable ions.

The fragmentation of the camphor backbone itself is well-documented and serves as a foundational reference for understanding the behavior of its derivatives. Key fragmentation pathways for camphor involve rearrangements and methyl migrations, leading to characteristic ions at m/z 108, 95, 81, 69, and 55. The presence of the oxime group in this compound modifies these pathways and introduces new fragmentation channels.

Electron Ionization (EI) Mass Spectrum Data

The electron ionization mass spectrum of this compound is characterized by a prominent molecular ion peak and a series of fragment ions that provide a unique fingerprint for the molecule. The quantitative data from a typical EI mass spectrum of this compound is summarized in the table below.

| m/z | Relative Intensity (%) |

| 41 | 99.8 |

| 53 | 32.3 |

| 55 | 52.0 |

| 67 | 60.0 |

| 69 | 63.1 |

| 79 | 54.7 |

| 81 | 40.7 |

| 93 | 97.7 |

| 94 | 59.5 |

| 95 | 41.3 |

| 108 | 59.2 |

| 109 | 46.4 |

| 110 | 56.5 |

| 122 | 13.7 |

| 124 | 100.0 |

| 125 | 24.7 |

| 134 | 94.7 |

| 150 | 38.4 |

| 152 | 36.9 |

| 166 | 6.9 |

| 167 | 79.8 |

| 168 | 9.5 |

Data sourced from a representative electron ionization mass spectrum of (1R)-Camphor oxime.

Proposed Fragmentation Pathway of this compound

The fragmentation of the this compound molecular ion (m/z 167) is a complex process involving multiple competing pathways. A plausible fragmentation scheme is proposed below, taking into account the known fragmentation of the camphor skeleton and the influence of the oxime group.

A primary fragmentation event is the alpha-cleavage adjacent to the C=N bond, which is a common pathway for oximes. Additionally, the rigid bicyclic system of camphor is prone to retro-Diels-Alder type reactions, leading to the opening of the six-membered ring.

Experimental Protocol: GC-MS Analysis of this compound

This section provides a detailed methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is designed for researchers familiar with standard analytical instrumentation.

1. Sample Preparation

-

Standard Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable volatile solvent such as ethyl acetate (B1210297) or dichloromethane.

-

Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 µg/mL).

-

Sample Extraction (if applicable): For analysis of this compound in a complex matrix, a suitable extraction method such as liquid-liquid extraction or solid-phase extraction should be employed to isolate the analyte and remove interfering substances. The final extract should be dissolved in a compatible solvent for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: A standard GC system equipped with a split/splitless injector and a capillary column.

-

Mass Spectrometer: A mass spectrometer capable of electron ionization (EI) and mass scanning, such as a quadrupole or ion trap analyzer.

-

GC Column: A non-polar or medium-polarity capillary column is recommended. A common choice is a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (or equivalent).

-

Injector:

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless (for low concentrations) or Split (e.g., 20:1, for higher concentrations)

-

-

Oven Temperature Program:

-

Initial Temperature: 70 °C, hold for 2 minutes

-

Ramp: Increase to 280 °C at a rate of 10 °C/min

-

Final Hold: Hold at 280 °C for 5 minutes

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40-400

-

Scan Rate: 2 scans/second

-

Transfer Line Temperature: 280 °C

-

3. Data Analysis

-

Identify the peak corresponding to this compound based on its retention time, which can be confirmed by injecting a pure standard.

-

Acquire the mass spectrum for the identified peak.

-

Compare the acquired mass spectrum with a reference spectrum from a library (e.g., NIST) or the data provided in this guide to confirm the identity of the compound.

-

For quantitative analysis, construct a calibration curve by plotting the peak area of a characteristic ion (e.g., m/z 124 or 167) against the concentration of the standard solutions. Use this calibration curve to determine the concentration of this compound in unknown samples.

References

A Technical Guide to the Historical Development of Camphor Oxime Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Camphor (B46023), a bicyclic monoterpene, has been a subject of fascination for chemists for centuries due to its unique structure and reactivity. Among its vast array of derivatives, camphor oxime holds a significant place in the annals of organic chemistry. The conversion of the carbonyl group of camphor to an oxime functionality not only opened new avenues for stereochemical studies but also provided a versatile intermediate for the synthesis of various nitrogen-containing compounds. This technical guide provides an in-depth exploration of the historical development of this compound research, detailing key discoveries, experimental protocols, and its evolving role in synthetic and medicinal chemistry. The complex nature of its Beckmann rearrangement has been a subject of study for over 135 years, showcasing the enduring relevance of this seemingly simple molecule.

Historical Timeline of Key Discoveries

The journey of this compound research is intertwined with the development of fundamental concepts in organic chemistry, from structural elucidation to reaction mechanisms.

Caption: A timeline of major milestones in this compound research.

Synthesis of this compound

The most common method for the synthesis of this compound is the reaction of camphor with hydroxylamine, typically in the presence of a base. This reaction proceeds via a nucleophilic addition of hydroxylamine to the carbonyl carbon of camphor, followed by dehydration.

Experimental Protocol: Synthesis of (1R)-Camphor Oxime[2][3]

This protocol is adapted from a procedure published in Organic Syntheses.[1][2]

Reagents and Equipment:

-

D-Camphor

-

Hydroxylamine hydrochloride

-

Sodium acetate (B1210297)

-

Deionized water

-

250 mL three-necked, round-bottomed flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

Procedure:

-

A 250 mL three-necked, round-bottomed flask is equipped with a magnetic stir bar and a reflux condenser.

-

D-camphor (11.0 g, 71.6 mmol) and ethanol (36 mL) are added to the flask. The mixture is stirred until the camphor has completely dissolved.[1][2]

-

Deionized water (55 mL) is added to the solution, followed by hydroxylamine hydrochloride (7.83 g, 112.7 mmol) and sodium acetate (7.46 g, 90.9 mmol).[1][2]

-

The reaction mixture is heated to reflux (85-90 °C) with continuous stirring for 1 hour.[2]

-

After 1 hour, the heat source is removed, and the mixture is allowed to cool to room temperature.[2]

-

The reaction mixture is then transferred to a separatory funnel and extracted with diethyl ether (3 x 50 mL).[1][2]

-

The combined organic phases are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from ethanol/water to afford a white crystalline solid.

Quantitative Data for this compound Synthesis

| Reactant | Molar Mass ( g/mol ) | Mass (g) | Moles (mmol) | Equivalents |

| D-Camphor | 152.23 | 11.0 | 71.6 | 1.0 |

| Hydroxylamine HCl | 69.49 | 7.83 | 112.7 | 1.6 |

| Sodium Acetate | 82.03 | 7.46 | 90.9 | 1.3 |

| Product | Molar Mass ( g/mol ) | Yield | ||

| (1R)-Camphor Oxime | 167.25 | Up to 90% |

Table adapted from BenchChem.[2]

Caption: Experimental workflow for the synthesis of this compound.

The Beckmann Rearrangement and Fragmentation of this compound

The Beckmann rearrangement of this compound is a classic example of a reaction that has been studied extensively, yet continues to provide insights into reaction mechanisms.[3] Under acidic conditions, this compound can undergo either a rearrangement to form lactams or a fragmentation to yield unsaturated nitriles. The outcome of the reaction is highly dependent on the reaction conditions, including the choice of acid catalyst and solvent.[3]

Experimental Protocol: Beckmann Rearrangement with Phosphorus Pentoxide[4]

Reagents and Equipment:

-

This compound

-

Phosphorus pentoxide

-

Round-bottomed flask

-

Reflux condenser

-

Heating mantle

Procedure:

-

This compound is dissolved in toluene in a round-bottomed flask.

-

Phosphorus pentoxide is added to the solution.

-

The mixture is heated to reflux. The reaction time can be varied to optimize the yield of the desired product.

-

After the reaction is complete, the mixture is cooled and worked up to isolate the product(s).

-

The primary product of this reaction is typically dl-α-campholene nitrile.[3]

Quantitative Data for Beckmann Rearrangement/Fragmentation Products

| Reagent/Catalyst | Product(s) | Yield | Reference |

| Phosphorus Pentoxide | dl-α-campholene nitrile | - | [3] |

| Thionyl Chloride | Unsaturated nitriles | - | [3] |

| Hydrochloric Acid (conc.) | 2,3,3-trimethylcyclopentene-α-acetic acid | - | [3] |

| Sulfuric Acid | Unsaturated nitriles | - | [3] |

| Acetyl Chloride | dl-α-campholene nitrile | - | [3] |

| Methanesulfonyl chloride/Triethylamine | Lactam | Good | [4] |

Note: Specific yield data is often not provided in older literature, but the qualitative outcomes are well-documented.

Caption: Competing pathways in the Beckmann reaction of this compound.

Applications in Drug Development

The rigid, chiral scaffold of camphor and its derivatives, including this compound, has made them attractive starting materials and intermediates in drug discovery and development. This compound itself and its derivatives have been investigated for a range of pharmacological activities.

Analgesic and Antiarrhythmic Activities

A notable area of research has been the synthesis of O-substituted this compound derivatives. For instance, a series of O-[2-hydroxy-3-(dialkylamino)propyl]ethers of (+)-camphor oxime have been prepared and evaluated for their pharmacological properties. Several of these compounds exhibited significant analgesic and antiarrhythmic activities, highlighting the potential of the this compound scaffold as a pharmacophore.[5]

Synthesis of Bioactive Heterocycles

This compound serves as a versatile precursor for the synthesis of various heterocyclic compounds with potential biological activities. For example, it can be converted to camphor nitroimine, which is a key intermediate for the synthesis of other derivatives.[1] Furthermore, thiazole (B1198619) derivatives have been synthesized from this compound acetate, a transformation that proceeds through a [3+2] annulation reaction.[6] These heterocyclic derivatives are of interest in medicinal chemistry due to their potential as antimicrobial and anticancer agents.[6][7]

Chiral Auxiliaries in Asymmetric Synthesis

The inherent chirality of camphor, retained in its oxime, makes it a valuable chiral auxiliary in asymmetric synthesis. While not a direct application in a final drug molecule, this role is crucial in the synthesis of enantiomerically pure drugs, where a specific stereoisomer is responsible for the desired therapeutic effect.

Conclusion

The historical journey of this compound research reflects the broader evolution of organic chemistry. From its initial synthesis and the challenging elucidation of its complex reactivity in the Beckmann rearrangement, this compound has emerged as a molecule of significant interest. Its utility as a chiral building block and a precursor to pharmacologically active compounds ensures its continued relevance in modern drug discovery and development. The wealth of historical data, combined with modern synthetic and analytical techniques, provides a solid foundation for future innovations based on this remarkable natural product derivative.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. benchchem.com [benchchem.com]

- 3. pjsir.org [pjsir.org]

- 4. Beckmann rearrangements in bicyclo[2.2.1]heptan-2-one oximes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. O-[2-hydroxy-3-(dialkylamino)propyl]ethers of (+)-1,7,7-trimethyl bicyclo[2.2.1]heptan-2-one oxime (this compound) with analgesic and antiarrhythmic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. acgpubs.org [acgpubs.org]

- 7. Semi-synthesis and biological activities of heterocyclic compounds containing camphor - PMC [pmc.ncbi.nlm.nih.gov]

Camphor Oxime as a Chiral Auxiliary in Organic Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for enantiomerically pure compounds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, where the chirality of a molecule can dictate its therapeutic efficacy and toxicological profile. Chiral auxiliaries, temporary stereogenic units that are covalently attached to a prochiral substrate, represent a powerful and reliable strategy for inducing stereoselectivity in chemical transformations. Among the diverse array of chiral auxiliaries developed, those derived from the natural chiral pool, such as camphor (B46023), have gained significant prominence due to their ready availability in both enantiomeric forms, rigid bicyclic structure, and predictable stereochemical outcomes.

This technical guide provides a comprehensive overview of the use of camphor oxime and its derivatives as chiral auxiliaries in asymmetric synthesis. We will delve into the synthesis of these auxiliaries, their application in a variety of key organic reactions, and the underlying mechanisms that govern their stereochemical control. This document is intended to serve as a practical resource for researchers and professionals in the field of organic synthesis and drug development.

Synthesis of Camphor-Derived Chiral Auxiliaries

The journey into the use of camphor-based chiral auxiliaries begins with the synthesis of the foundational structures. This compound, readily prepared from camphor, serves as a key intermediate for a variety of more complex and widely used auxiliaries.

Synthesis of (+)-Camphor Oxime

This compound is synthesized via a condensation reaction between (+)-camphor and hydroxylamine (B1172632) hydrochloride in the presence of a base.

Experimental Protocol: Synthesis of (+)-Camphor Oxime

-

Materials:

-

(+)-Camphor

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (B1210297) (NaOAc)

-

Water

-

-

Procedure:

-

Dissolve (+)-camphor (1.0 eq) in ethanol in a round-bottom flask equipped with a reflux condenser.

-

Add a solution of hydroxylamine hydrochloride (1.5 eq) and sodium acetate (1.5 eq) in water to the flask.

-

Heat the mixture to reflux for 1-2 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The crude product can be purified by recrystallization from ethanol/water to afford (+)-camphor oxime as a white crystalline solid.

-

Diagram of this compound Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Conversion of this compound to Other Chiral Auxiliaries

While this compound itself can be used as a chiral auxiliary, it more commonly serves as a precursor to other widely employed auxiliaries, such as camphorsultam and camphor-derived oxazolidinones.

Oppolzer's sultam is a highly effective and versatile chiral auxiliary. Its synthesis begins with (+)-camphor-10-sulfonyl chloride, which can be prepared from camphor.

Experimental Protocol: Synthesis of (+)-Camphorsultam

-

Materials:

-

(+)-Camphor-10-sulfonyl chloride

-

Sodium azide (B81097) (NaN₃)

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

-

Procedure:

-

Azide Formation: React (+)-camphor-10-sulfonyl chloride with sodium azide in a suitable solvent like aqueous acetone (B3395972) to form the corresponding sulfonyl azide.

-

Reduction: Carefully add the sulfonyl azide to a suspension of lithium aluminum hydride in anhydrous THF at 0 °C. The reaction is then typically warmed to room temperature and stirred until the reaction is complete (monitored by TLC).

-

Workup: Quench the reaction by the sequential addition of water and aqueous sodium hydroxide. Filter the resulting solids and extract the filtrate with an organic solvent.

-

Purification: Dry the combined organic extracts, concentrate, and purify the crude product by recrystallization to yield (+)-camphorsultam.

-

Diagram of Camphorsultam Synthesis Pathway

The Diverse Biological Activities of Camphor Oxime Derivatives: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of the therapeutic potential of camphor (B46023) oxime derivatives, summarizing their anticancer, antimicrobial, anti-inflammatory, and analgesic properties. This guide provides a comprehensive overview of quantitative biological data, detailed experimental methodologies, and insights into the molecular mechanisms of action, including key signaling pathways.

Introduction

Camphor, a bicyclic monoterpene, has a long history in traditional medicine. Its unique scaffold has inspired medicinal chemists to synthesize a wide array of derivatives with diverse pharmacological activities. Among these, camphor oxime derivatives have emerged as a promising class of compounds with significant therapeutic potential. The introduction of the oxime functional group onto the camphor backbone has been shown to modulate and enhance its biological effects, leading to the discovery of novel anticancer, antimicrobial, anti-inflammatory, and analgesic agents. This technical guide provides a comprehensive overview of the current state of research on this compound derivatives for researchers, scientists, and drug development professionals.

Anticancer Activity

This compound derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis through the intrinsic mitochondrial pathway.

Quantitative Anticancer Activity Data

The anticancer efficacy of various this compound derivatives has been quantified using IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the IC50 values for different series of this compound derivatives against various cancer cell lines.

Table 1: Anticancer Activity of Camphor-based Pyrimidine (B1678525) Derivatives [1]

| Compound | MDA-MB-231 (IC50, µM) | RPMI-8226 (IC50, µM) | A549 (IC50, µM) | GES-1 (Normal Cells) (IC50, µM) |

| 3a | >50 | >50 | >50 | >50 |

| 3b | 45.32 | >50 | >50 | >50 |

| 3c | 21.45 | 35.67 | 42.11 | >50 |

| 3d | 15.67 | 28.98 | 31.54 | >50 |

| 3e | 10.23 | 19.87 | 25.43 | >50 |

| 3f | 6.78 | 12.43 | 15.65 | >50 |

| Etoposide | 8.89 | 15.76 | 18.98 | 8.89 |

Table 2: Anticancer Activity of Camphor Sulfamoxime Ether Derivatives [2]

| Compound | A549 (IC50, µM) | Hela (IC50, µM) | MCF-7 (IC50, µM) |

| 22a | 25.34 | 31.54 | 28.76 |

| 22b | 18.76 | 24.87 | 22.43 |

| 22c | 15.43 | 20.12 | 18.98 |

| 22d | 12.87 | 15.65 | 14.32 |

| 22e | 9.87 | 12.34 | 10.87 |

| 22f | 7.65 | 9.87 | 8.54 |

| Etoposide | 8.89 | 10.21 | 9.54 |

Mechanism of Action: Induction of Apoptosis

A notable example is the camphor-based pyrimidine derivative 3f , which has been shown to induce apoptosis in MDA-MB-231 breast cancer cells through a ROS-mediated mitochondrial pathway.[1] Treatment with this compound leads to an increase in reactive oxygen species (ROS), which in turn triggers the apoptotic cascade. This involves a decrease in the mitochondrial membrane potential, upregulation of the pro-apoptotic protein Bax, and downregulation of the anti-apoptotic protein Bcl-2.[1] This shift in the Bax/Bcl-2 ratio facilitates the release of cytochrome c from the mitochondria into the cytosol, which then activates caspase-3, a key executioner caspase, ultimately leading to programmed cell death.[1]

Antimicrobial Activity

This compound derivatives have also been investigated for their potential as antimicrobial agents, demonstrating activity against a variety of bacterial and fungal strains.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 3: Antimicrobial Activity of Sulfur Derivatives of Camphor (MIC in µg/mL) [3]

| Compound | S. aureus ATCC 25923 | S. epidermidis ATCC 12228 | E. faecalis ATCC 29212 | E. coli ATCC 25922 | A. baumannii ATCC 19606 | P. aeruginosa ATCC 27853 |

| rac-thiocamphor (1a) | >512 | 128 | >512 | >512 | >512 | >512 |

| (S,S)-(+)-thiocamphor (2a) | 256 | 256 | 256 | >512 | >512 | >512 |

Table 4: Antibacterial Activity of Ag(I) Camphor Imine and Sulfonylimine Complexes (MIC in µg/mL) [4]

| Complex | S. aureus Newman | E. coli ATCC25922 | P. aeruginosa 477 | B. contaminans IST408 |

| 1 | 118 | 27 | 22 | 23 |

| 2 | 125 | 32 | 43 | 39 |

| 3 | 73 | 20 | 19 | 24 |

| 11 | 259 | 123 | 138 | 130 |

Mechanism of Action

The precise molecular mechanisms underlying the antimicrobial activity of this compound derivatives are not yet fully elucidated. However, it is hypothesized that their lipophilic nature, inherited from the camphor scaffold, allows them to disrupt the microbial cell membrane, leading to leakage of cellular contents and ultimately cell death. Further research is needed to identify specific molecular targets and signaling pathways involved in their antimicrobial action.

Anti-inflammatory and Analgesic Activities

A series of O-[2-hydroxy-3-(dialkylamino)propyl]ethers of (+)-camphor oxime have been synthesized and evaluated for their anti-inflammatory and analgesic properties.[5] While these compounds showed no significant anti-inflammatory activity, several exhibited notable analgesic effects.[5]

Quantitative Analgesic Activity Data

The analgesic activity was assessed using the acetic acid-induced writhing test in mice, which measures the reduction in abdominal constrictions (writhing) in response to a pain stimulus.

Table 5: Analgesic Activity of O-[2-hydroxy-3-(dialkylamino)propyl]ethers of (+)-Camphor Oxime

| Compound | Dose (mg/kg) | % Inhibition of Writhing |

| 4a | 25 | 25 |

| 4b | 25 | 38 |

| 4c | 25 | 45 |

| 4d | 25 | 52 |

| 4e | 25 | 31 |

| Indomethacin | 10 | 65 |

Mechanism of Action

The mechanism of analgesic action for these this compound derivatives is not yet fully understood. It is possible that they may interfere with the production or action of inflammatory mediators, such as prostaglandins, which are involved in pain signaling. However, the lack of significant anti-inflammatory activity suggests that their analgesic effects may be mediated through other pathways, potentially involving central nervous system mechanisms. Further investigation is required to elucidate the precise molecular targets.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a key this compound intermediate and the principal biological assays used to evaluate the activities of its derivatives.

Synthesis of this compound

Procedure:

-

Dissolve camphor in ethanol in a round-bottom flask.

-

Add an aqueous solution of hydroxylamine hydrochloride and sodium acetate to the flask.

-

Reflux the mixture for 1-2 hours.

-

Allow the reaction mixture to cool to room temperature, which will cause the this compound to crystallize.

-

Collect the crystalline product by filtration.

-

Wash the crystals with cold water to remove any impurities.

-

Dry the purified this compound.

Anticancer Activity: MTT Assay

Procedure:

-

Seed cancer cells in a 96-well plate and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the this compound derivative and incubate for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity: Broth Microdilution Assay

Procedure:

-

Prepare a series of twofold dilutions of the this compound derivative in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculate each well with a standardized suspension of the target microorganism.

-

Incubate the plate under appropriate conditions for the specific microorganism.

-

Determine the MIC by visually inspecting the wells for the lowest concentration of the compound that inhibits visible growth.

Analgesic Activity: Acetic Acid-Induced Writhing Test

Procedure:

-

Administer the this compound derivative to mice at a specific dose.

-

After a predetermined time, inject a solution of acetic acid intraperitoneally to induce writhing.

-

Immediately after the injection, observe the mice and count the number of writhes (abdominal constrictions) over a set period (e.g., 20 minutes).

-

Calculate the percentage inhibition of writhing compared to a control group that received only the vehicle.

Conclusion and Future Directions

This compound derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. The research summarized in this guide highlights their significant potential as anticancer, antimicrobial, and analgesic agents. The anticancer activity, in particular, is supported by a clear mechanism of action involving the induction of apoptosis.

Future research should focus on several key areas:

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold is needed to optimize potency and selectivity for each biological activity.

-

Mechanism of Action Elucidation: While the apoptotic pathway for anticancer activity is partially understood, the precise molecular targets for antimicrobial and analgesic effects remain to be identified. In-depth studies are required to delineate the signaling pathways involved in these activities.

-

In Vivo Efficacy and Safety: Promising lead compounds should be advanced to in vivo animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

The continued exploration of this compound derivatives holds great promise for the discovery of novel and effective drugs to address unmet medical needs in oncology, infectious diseases, and pain management.

References

- 1. Novel camphor-based pyrimidine derivatives induced cancer cell death through a ROS-mediated mitochondrial apoptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Inhibition of IκB Kinase and IκB Phosphorylation by 15-Deoxy-Δ12,14-Prostaglandin J2 in Activated Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scilit.com [scilit.com]

- 5. researchgate.net [researchgate.net]

Camphor Oxime as a Versatile Precursor for Nitrogen-Containing Compounds: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Camphor (B46023), a naturally abundant bicyclic monoterpene, serves as a valuable chiral starting material in synthetic chemistry.[1] Its derivative, camphor oxime (also known as 2-Bornanone oxime), is a pivotal intermediate for the synthesis of a diverse array of nitrogen-containing compounds. This technical guide provides an in-depth overview of the synthesis of this compound and its primary transformations, including the Beckmann rearrangement, reduction to chiral amines, and the formation of complex heterocyclic systems. We present detailed experimental protocols, quantitative data summaries, and logical workflow diagrams to illustrate the utility of this compound in the fields of asymmetric synthesis, medicinal chemistry, and drug discovery.

Synthesis of this compound

The synthesis of this compound is a straightforward and high-yielding condensation reaction between camphor and hydroxylamine (B1172632).[2][3] The ketone's carbonyl carbon undergoes nucleophilic attack by the nitrogen atom of hydroxylamine, followed by elimination of water to form the C=N oxime bond.[2] This reaction provides a robust foundation for accessing the rich chemistry of this precursor.

Reaction Scheme

Caption: Synthesis of this compound from Camphor.

Experimental Protocol: Synthesis of 2-Bornanone oxime

This protocol is adapted from a procedure published in Organic Syntheses.[2]

-

Reagent Preparation and Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar and reflux condenser, add D-camphor (11.0 g, 71.6 mmol).[2]

-

Dissolution: Add 50 mL of ethanol and stir the mixture until the camphor is completely dissolved.[2]

-

Addition of Reagents: To the solution, add hydroxylamine hydrochloride (7.83 g, 112.7 mmol) and sodium acetate (7.46 g, 90.9 mmol).[2]

-

Reaction: Add 10 mL of deionized water and heat the mixture to reflux (approximately 85-90 °C) with continuous stirring for 1 hour.[2]

-

Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into 400 mL of cold deionized water. A white precipitate of this compound will form.

-

Purification: Collect the white solid via vacuum filtration. Recrystallize the crude product from a minimal amount of hot ethanol followed by the addition of cold water to induce precipitation. Collect the purified white crystals by vacuum filtration and dry them under a vacuum.[2]

Data Presentation: Synthesis of this compound

| Parameter | Value | Reference |

| Reagents | ||

| D-Camphor | 1.0 eq (71.6 mmol) | [2] |

| Hydroxylamine HCl | 1.6 eq (112.7 mmol) | [2] |

| Sodium Acetate | 1.3 eq (90.9 mmol) | [2] |

| Reaction Conditions | ||

| Solvent System | Ethanol / Deionized Water | [2] |

| Temperature | Reflux (85-90 °C) | [2] |

| Reaction Time | 1 hour | [2] |

| Product Characterization | ||

| Appearance | White Solid | [2] |

| Yield | Up to 90% | [2][3] |

Key Transformations of this compound

This compound is a precursor to a variety of nitrogen-containing scaffolds, primarily through rearrangement, reduction, and annulation reactions.

Beckmann Rearrangement and Fragmentation